molecular formula C15H19O3P B057852 DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE CAS No. 53575-08-9

DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE

Cat. No.: B057852
CAS No.: 53575-08-9
M. Wt: 278.28 g/mol
InChI Key: AFNZPMQIKMSUTD-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester is an organophosphorus compound that features a phosphonic acid ester group attached to a naphthylmethyl moiety

Scientific Research Applications

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including as an anti-Alzheimer’s agent due to its ability to inhibit acetylcholinesterase.

    Industry: Utilized in the development of flame retardants and plasticizers.

Future Directions

The future directions of research on “Phosphonic acid, (1-naphthylmethyl)-, diethyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, α-hydroxyphosphonates have been identified as potentially bioactive compounds, suggesting a promising avenue for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-naphthylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding phosphonic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonic acid esters.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-naphthylmethyl)-, dimethyl ester
  • Phosphonic acid, (1-naphthylmethyl)-, diphenyl ester
  • Phosphonic acid, (1-naphthylmethyl)-, diisopropyl ester

Uniqueness

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its dimethyl and diphenyl counterparts, the diethyl ester may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNZPMQIKMSUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201790
Record name Phosphonic acid, (1-naphthylmethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53575-08-9
Record name Diethyl P-(1-naphthalenylmethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53575-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Naphthylmethyl)phosphonic acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53575-08-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293
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Record name Phosphonic acid, (1-naphthylmethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8
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Q & A

Q1: How does the structure of Diethyl 1-Naphthylmethylphosphonate influence its reactivity with cyclic enones compared to benzylphosphonate esters?

A: this compound displays a distinct reactivity profile compared to benzylphosphonate esters when reacting with cyclic enones. While lithiated benzylphosphonate esters primarily undergo 1,2-addition to the carbonyl group of cyclohex-2-enone, the lithiated derivative of this compound exhibits reverse regioselectivity. This results in the formation of the 1,4-addition product as the major product. [] This difference in reactivity can be attributed to the presence of the naphthyl group in this compound, which likely influences the steric and electronic properties of the molecule, ultimately impacting its reaction pathway.

Q2: What insights into the conformational preferences of this compound were gained through the combination of NMR spectroscopy, X-ray crystallography, and molecular modeling?

A: Analysis of the 1,4-addition product of this compound with cyclohex-2-enone using various techniques provided valuable information about the conformational preferences of the molecule. The 3JHH vicinal coupling constant, derived from the 1H NMR spectrum, suggested a specific conformation about the C(1)-Cα bond in solution. [] This finding was further corroborated by X-ray crystallography, which revealed a similar conformation in the solid state. [] Molecular modeling studies confirmed that this conformation was indeed the most stable for the molecule. These combined results highlight the power of integrating different analytical and computational approaches to gain a comprehensive understanding of molecular structure and behavior.

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